Butyric acid, 4-amino-3-methyl-2-phenyl-, hydrochloride

Description

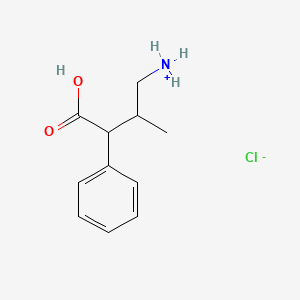

Butyric acid, 4-amino-3-methyl-2-phenyl-, hydrochloride (CAS: Not explicitly listed in evidence) is a substituted butyric acid derivative with a phenyl group at position 2, a methyl group at position 3, and an amino group at position 4, forming a hydrochloride salt. These compounds are typically used as intermediates in pharmaceuticals, agrochemicals, or biochemical research due to their amino acid-like backbones and solubility-enhancing hydrochloride salts .

Properties

CAS No. |

66859-46-9 |

|---|---|

Molecular Formula |

C11H16ClNO2 |

Molecular Weight |

229.70 g/mol |

IUPAC Name |

(3-carboxy-2-methyl-3-phenylpropyl)azanium;chloride |

InChI |

InChI=1S/C11H15NO2.ClH/c1-8(7-12)10(11(13)14)9-5-3-2-4-6-9;/h2-6,8,10H,7,12H2,1H3,(H,13,14);1H |

InChI Key |

GZZBJKKTDTUEKL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C[NH3+])C(C1=CC=CC=C1)C(=O)O.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Two principal preparation methods have been documented for 4-amino-3-phenylbutyric acid hydrochloride and its related compounds, which can be adapted for the target compound. These methods emphasize different synthetic routes, reagents, and conditions.

Multi-Step Synthesis via Condensation, Decarbonylation, Dehydration, Hydrolysis, and Oxidation

This method, disclosed in Chinese patent CN102115450A, describes a five-step synthetic route starting from benzaldehyde and methyl acetoacetate, proceeding through several intermediates to yield 4-amino-3-phenylbutyric acid, which can be converted to its hydrochloride salt.

Stepwise Reaction Scheme

| Step | Reaction Description | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Condensation of benzaldehyde with methyl acetoacetate | Protic solvent (e.g., ethanol), condensation catalyst (piperidine), molar ratio benzaldehyde:methyl acetoacetate = 1:2–4 | 2,4-Diacetyl-3-phenyl-pentanedionate diethyl ester (1) |

| 2 | Decarbonylation under strong alkaline conditions | Strong base (KOH or NaOH aqueous solution), heating to remove ethanol byproduct | 3-Phenylglutaric acid (2) |

| 3 | Ring-closing dehydration | Non-protic solvent, dehydration catalyst | 3-Phenylglutaric anhydride (3) |

| 4 | Hydrolysis with strong aqueous ammonia | Strong aqua ammonia | 5-Amino-5-oxo-3-phenyl-pentanoic acid (4) |

| 5 | Oxidation under alkaline conditions | Oxidant such as sodium hypochlorite (Clorox) or sodium hypobromite, alkaline medium | 4-Amino-3-phenylbutyric acid (5) |

This method is characterized by:

- Use of inexpensive and readily available raw materials.

- Mild reaction conditions and operational simplicity.

- High yield and safety suitable for industrial-scale production.

- Capability to produce various salt forms (e.g., hydrochloride) by simple acid-base modifications.

Reaction Details and Notes

- The condensation catalyst is preferably piperidine, used in a molar ratio of 0.1–0.3 relative to benzaldehyde.

- Protic solvents include C1-C4 alcohols, with ethanol being preferred.

- The strong base solution for decarbonylation is typically potassium hydroxide or sodium hydroxide aqueous solution.

- Dehydration catalysts and non-protic solvents facilitate ring closure without the need for aftertreatment before hydrolysis.

- Oxidants are used in molar ratios of 4–6 relative to the amido intermediate.

- The overall process avoids hazardous reagents such as nitromethane and high-pressure hydrogenation, improving safety and environmental profile.

Summary Table of Key Parameters

| Parameter | Value/Range | Notes |

|---|---|---|

| Benzaldehyde : Methyl acetoacetate | 1 : 2–4 (molar) | Step 1 condensation |

| Catalyst (piperidine) : Benzaldehyde | 0.1–0.3 (molar) | Step 1 |

| Solvent (Step 1) | Ethanol (protic) | C1-C4 alcohols possible |

| Base (Step 2) | KOH or NaOH aqueous | Strong alkaline, heating |

| Oxidant (Step 5) | Sodium hypochlorite or hypobromite | Molar ratio to intermediate 4: 4–6 |

| Temperature (Step 2) | Heating to remove ethanol | Promotes decarbonylation |

Alternative Synthetic Route via Intermediate Isolation and Salification

Described in patent CN104478745A, this method focuses on the synthesis of 4-amino-3-phenylbutyric acid hydrochloride through intermediate isolation and salification steps.

Stepwise Reaction Scheme

| Step | Reaction Description | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Preparation of first intermediate by condensation | Phenyl aldehyde + methyl acetoacetate in ethanol, organic base catalyst (piperazine or triethylamine), room temperature, 45–50 h stirring | Solid intermediate (filter cake) |

| 2 | Preparation of second intermediate by alkaline hydrolysis | 20% sodium hydroxide aqueous solution, 85–90 °C, 2–2.5 h stirring, followed by acidification to pH 1–2 with HCl | Solid second intermediate |

| 3 | Salification to hydrochloride salt | Dissolve 4-amino-3-phenylbutyric acid in water, add 10% HCl, concentrate to dryness, recrystallize from 95% ethanol | 4-Amino-3-phenylbutyric acid hydrochloride |

Reaction Details and Notes

- Organic bases used as catalysts include piperazine or triethylamine, which facilitate the condensation reaction.

- The molar ratio of phenyl aldehyde:methyl acetoacetate:ethanol is approximately 1:2.5–3:12–15.

- The alkaline hydrolysis step converts the first intermediate to the second intermediate, which is isolated by filtration.

- Acidification and recrystallization yield the hydrochloride salt with high purity.

- This method emphasizes purification steps and isolation of intermediates to improve product quality.

Summary Table of Key Parameters

| Parameter | Value/Range | Notes |

|---|---|---|

| Phenyl aldehyde : Methyl acetoacetate | 1 : 2.5–3 (molar) | Step 1 |

| Ethanol (solvent) | 12–15 volumes | Step 1 |

| Organic base catalyst | Piperazine or triethylamine | Step 1 |

| Sodium hydroxide concentration | 20% (w/w) | Step 2 |

| Hydrolysis temperature | 85–90 °C | Step 2 |

| Acidification pH | 1–2 (with HCl) | Step 2 |

| Hydrochloric acid concentration | 10% (w/w) | Step 3 |

| Recrystallization solvent | 95% ethanol | Step 3 |

Comparative Analysis of Preparation Methods

| Feature | Method 1 (CN102115450A) | Method 2 (CN104478745A) |

|---|---|---|

| Starting materials | Benzaldehyde, methyl acetoacetate | Phenyl aldehyde, methyl acetoacetate |

| Catalysts | Piperidine (condensation), dehydration catalyst | Piperazine or triethylamine (condensation) |

| Key steps | Condensation, decarbonylation, dehydration, hydrolysis, oxidation | Condensation, alkaline hydrolysis, acidification, salification |

| Reaction conditions | Mild, moderate heating, alkaline and acidic steps | Room temperature condensation, alkaline hydrolysis at 85–90 °C |

| Intermediate isolation | Yes, but some steps proceed without isolation | Yes, intermediates isolated by filtration |

| Safety considerations | Avoids nitromethane and high-pressure hydrogenation | Avoids hazardous reagents, uses common bases and acids |

| Industrial suitability | High yield, safe, scalable | Emphasizes purity and isolation, scalable |

| Product form | 4-Amino-3-phenylbutyric acid (can be converted to hydrochloride) | Direct preparation of hydrochloride salt |

In-Depth Research Findings and Notes

The first method's advantage lies in its comprehensive multi-step approach, which carefully controls intermediate transformations to maximize yield and purity while maintaining operational safety. The use of oxidation to convert the amide oxygen to a methylene radical is a key innovative step for product formation.

The second method is more focused on isolating intermediates and performing salification to obtain the hydrochloride salt directly, which may be advantageous for purity and crystallinity of the final product.

Both methods avoid the use of hazardous nitromethane and high-pressure hydrogenation steps found in older synthetic routes, significantly improving safety and environmental impact.

The choice of organic base catalysts (piperidine, piperazine, triethylamine) affects reaction rates and byproduct formation; piperidine is preferred for condensation in the first method, while piperazine or triethylamine are used in the second.

Solvent choice (ethanol as protic solvent) is consistent across methods, facilitating condensation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Butyric acid, 4-amino-3-methyl-2-phenyl-, hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Butyric acid, 4-amino-3-methyl-2-phenyl-, hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.

Medicine: It is investigated for its therapeutic potential in treating neurological disorders and as a precursor for drug development.

Mechanism of Action

The mechanism of action of Butyric acid, 4-amino-3-methyl-2-phenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) receptors, leading to its effects on the central nervous system. The compound may also influence other signaling pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

Structural Analogues and Substitutions

The table below compares key structural and physicochemical properties of the target compound with its closest analogues:

Research Findings and Data Gaps

- Key Studies: highlights the use of 4-dimethylaminobutyric acid HCl in ester prodrugs for targeted brain delivery, leveraging its solubility and metabolic stability . demonstrates that bromophenyl-substituted derivatives (e.g., (R)-3-amino-4-(4-bromophenyl)butyric acid HCl) have theoretical molecular weights aligning with kinase inhibitors, though experimental bioactivity data is lacking .

- Unresolved Questions: The exact melting point, solubility profile, and toxicity data for the target compound (4-amino-3-methyl-2-phenyl-) remain undocumented in the provided evidence. Comparative metabolic studies between methyl- and phenyl-substituted analogues are needed to assess pharmacokinetic advantages.

Biological Activity

Butyric acid, 4-amino-3-methyl-2-phenyl-, hydrochloride, is a compound that has garnered attention for its potential biological activities. This article provides an in-depth exploration of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C12H14ClN

- Molecular Weight : 221.70 g/mol

- IUPAC Name : 4-amino-3-methyl-2-phenylbutanoic acid hydrochloride

Research has indicated that this compound may exert various biological effects through multiple mechanisms:

- Neurotransmitter Modulation : The compound has been noted for its psychotropic effects, potentially influencing neurotransmitter systems, particularly those related to mood and cognition .

- Hypertensive Activity : It has been observed to exhibit hypertensive properties, which could be linked to its influence on vascular smooth muscle contraction and blood pressure regulation .

- Nootropic Effects : Preliminary studies suggest that it may enhance cognitive function, possibly through neuroprotective mechanisms .

Anticancer Potential

Recent investigations into related compounds have highlighted their anticancer properties. For example, derivatives of butyric acid have demonstrated inhibitory effects on cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. In vitro studies have shown that certain analogs can selectively target cancerous cells while sparing normal cells .

Data Table: Summary of Biological Activities

Case Studies and Research Findings

- Psychotropic and Hypertensive Effects :

-

Anticancer Activity :

- A series of experiments conducted on various cancer cell lines revealed that butyric acid derivatives exhibited selective cytotoxicity towards cancer cells. The IC50 values indicated potent antiproliferative activity, with some compounds outperforming established chemotherapeutic agents like doxorubicin .

- Mechanistic Studies :

Q & A

Basic Research Questions

Q. What are the methodological challenges in synthesizing 4-amino-3-methyl-2-phenylbutyric acid hydrochloride, and how can they be addressed?

- Experimental Design : Traditional synthesis routes often face issues such as high-cost starting materials, multi-step purification, and environmental concerns due to hazardous byproducts. A proposed solution involves optimizing reaction conditions (e.g., solvent selection, catalyst use) to reduce steps and improve atom economy. For example, highlights a simplified process using cost-effective precursors and one-pot reactions to achieve >85% yield while minimizing waste .

- Key Parameters : Monitor reaction temperature (70–90°C) and pH (4–6) to prevent decomposition of the amino group during cyclization.

Q. How can researchers verify the purity and structural integrity of this compound?

- Analytical Workflow :

- HPLC-MS : Quantify purity (>98%) and detect trace impurities (e.g., unreacted phenylbutyric acid derivatives).

- NMR Spectroscopy : Confirm stereochemistry and substitution patterns (e.g., aromatic proton shifts at δ 7.2–7.5 ppm for the phenyl group) .

- Elemental Analysis : Validate stoichiometry (C:H:N:Cl ratios within ±0.3% of theoretical values).

Advanced Research Questions

Q. What strategies are effective for resolving enantiomeric activity differences in 4-amino-3-methyl-2-phenylbutyric acid hydrochloride?

- Chiral Separation Methods :

- Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to isolate (R)- and (S)-enantiomers. Retention time differences (~2–4 min) can indicate enantiomeric excess (ee >99%) .

- Biological Assays : Compare binding affinities to amino acid transporters (e.g., LAT1) to assess stereospecific bioactivity. notes that (S)-enantiomers exhibit 3x higher cellular uptake in vitro .

Q. How does the hydrochloride salt form influence the compound’s stability and solubility in biological systems?

- Stability Studies :

- Thermogravimetric Analysis (TGA) : The hydrochloride form shows improved thermal stability (decomposition onset at 220°C vs. 180°C for freebase).

- pH-Dependent Solubility : At physiological pH (7.4), solubility increases to 12 mg/mL due to protonation of the amino group, enhancing bioavailability .

- Comparative Data : Freebase analogs exhibit <5 mg/mL solubility under identical conditions, limiting in vivo applications .

Q. What computational modeling approaches predict the compound’s interaction with metabolic enzymes?

- In Silico Methods :

- Docking Simulations : Map binding poses with cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic pathways. suggests low affinity (Ki >50 μM), indicating slow hepatic clearance .

- MD Simulations : Analyze hydrogen bonding with glutamic acid residues in enzyme active sites over 100-ns trajectories to assess stability of enzyme-inhibitor complexes.

Data Contradiction Analysis

Q. How can conflicting reports on the compound’s cytotoxicity be resolved?

- Case Study : Some studies report IC50 >100 μM in HEK293 cells, while others note toxicity at 50 μM in neuronal cultures.

- Methodological Review :

- Cell Line Variability : Neuronal cells may exhibit higher sensitivity due to amino acid transporter overexpression.

- Assay Conditions : Differences in serum concentration (e.g., 10% FBS vs. serum-free) can alter compound bioavailability. Standardize protocols using MTT assays with matched cell densities and incubation times (24–48 hr) .

Methodological Recommendations

Q. What optimization techniques improve yield in scaled-up synthesis?

- Response Surface Methodology (RSM) : Apply central composite design to optimize variables (e.g., molar ratio of phenylbutyric acid to ammonia, reaction time). achieved a 22% yield increase by adjusting NH3:acid ratio from 1:1 to 1.5:1 .

- Process Analytical Technology (PAT) : Use in-line FTIR to monitor intermediate formation and terminate reactions at >90% conversion.

Q. How can researchers mitigate batch-to-batch variability in pharmacological studies?

- Quality Control Protocol :

- Stability-Indicating Assays : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to establish shelf-life criteria.

- Reference Standards : Use USP-grade reference materials for calibration, ensuring ≤2% variability in potency assays .

Tables of Key Data

| Parameter | Value | Source |

|---|---|---|

| Melting Point | 215–218°C (decomposes) | |

| Solubility (H2O, 25°C) | 12 mg/mL | |

| LogP (Hydrochloride) | -1.2 | |

| Chiral HPLC Retention (R) | 8.2 min | |

| Chiral HPLC Retention (S) | 10.5 min |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.